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Abstract
Otenabant hydrochloride (CP-945,598 hydrochloride) is a potent and highly selective

antagonist of the cannabinoid receptor type 1 (CB1). Developed by Pfizer, it was investigated

for the treatment of obesity. As a second-generation CB1 receptor antagonist, otenabant was

designed to offer an improved safety and tolerability profile over the first-generation antagonist,

rimonabant. This technical guide provides a detailed overview of the chemical structure,

physicochemical properties, mechanism of action, pharmacology, and key experimental

protocols related to otenabant hydrochloride. The information presented is intended to serve

as a valuable resource for researchers and professionals in the fields of pharmacology,

medicinal chemistry, and drug development.

Chemical Structure and Properties
Otenabant is a purine derivative with a complex chemical structure that contributes to its high

affinity and selectivity for the CB1 receptor.
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IUPAC Name: 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-

(ethylamino)piperidine-4-carboxamide hydrochloride[1]

Chemical Formula: C₂₅H₂₆Cl₃N₇O[1]

Molecular Weight: 546.88 g/mol [2]

Chemical Identifiers:

Identifier Value

CAS Number 686347-12-6[1]

PubChem CID 16223963

InChI Key KPYUQCJBZGQHPL-UHFFFAOYSA-N

SMILES
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4

=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

Physicochemical Properties:

Property Value Source

Appearance Solid powder [1]

Melting Point Not available

pKa Not available

Solubility
Soluble in DMSO. Insoluble in

water and ethanol.
[3]

Storage and Stability

Store lyophilized at -20°C,

keep desiccated. Stable for 36

months in lyophilized form. In

solution, store at -20°C and

use within 1 month.

[3]

Mechanism of Action and Signaling Pathway
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Otenabant hydrochloride functions as a potent and selective antagonist of the CB1 receptor.

The endocannabinoid system, through the CB1 receptor, plays a significant role in regulating

appetite, energy balance, and reward pathways.[4][5] By blocking the CB1 receptor, otenabant

disrupts these signaling cascades, leading to its observed pharmacological effects.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

inhibitory G-protein, Gi/o.[5] Activation of the CB1 receptor by endocannabinoids (like

anandamide and 2-arachidonoylglycerol) or synthetic agonists leads to the inhibition of

adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate

(cAMP) levels.[5] Furthermore, CB1 receptor activation modulates ion channels, leading to the

inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly

rectifying potassium channels.[5] This cascade of events ultimately results in the modulation of

neurotransmitter release.

Otenabant, as a CB1 receptor antagonist, binds to the receptor but does not elicit a functional

response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby

preventing the initiation of the downstream signaling cascade.[4] This antagonism leads to a

reduction in food intake and an increase in energy expenditure.[1]
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Figure 1: Simplified signaling pathway of the CB1 receptor and the antagonistic action of

otenabant hydrochloride.
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Pharmacological Properties
In-Vitro Pharmacology
Otenabant demonstrates high affinity and selectivity for the human CB1 receptor in various in-

vitro assays.

Parameter Species Value Assay Type

Ki Human 0.7 nM CB1 Receptor Binding

Ki (functional) Human 0.12 nM Functional Assay

Ki Human 7600 nM CB2 Receptor Binding

Selectivity Human
>10,000-fold for CB1

over CB2

Data compiled from multiple sources.[1]

In-Vivo Pharmacology & Pharmacokinetics
Preclinical studies in animal models have demonstrated the efficacy of otenabant in reducing

food intake and body weight.

Parameter Species Value/Observation

Effect on Food Intake Rodents
Dose-dependent reduction in

food intake.

Effect on Energy Expenditure Rodents
Increased energy expenditure

and fat oxidation.

Microsomal Clearance -
Moderate unbound microsomal

clearance.

CNS Penetration - Adequate CNS penetration.

Detailed pharmacokinetic parameters such as half-life, volume of distribution, and

bioavailability are not consistently reported in publicly available literature.
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Experimental Protocols
The following are detailed methodologies for key experiments used to characterize otenabant
hydrochloride.

CB1 Receptor Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a compound to the

CB1 receptor.
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Figure 2: Workflow for a CB1 receptor radioligand binding assay.
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Methodology:

Membrane Preparation: CB1 receptor-containing membranes are prepared from either brain

tissue (e.g., rat or mouse) or cultured cells overexpressing the human CB1 receptor (e.g.,

CHO-K1 or HEK-293 cells). Tissues or cells are homogenized in a suitable buffer and

centrifuged to isolate the membrane fraction. Protein concentration is determined using a

standard assay (e.g., Bradford or BCA).[6]

Assay Setup: The assay is typically performed in a 96-well plate format.

Total Binding: Wells contain the membrane preparation and a radiolabeled CB1 agonist

(e.g., [³H]-CP55,940) at a concentration near its dissociation constant (Kd).

Non-specific Binding: In addition to the components for total binding, these wells contain a

high concentration of an unlabeled CB1 ligand to saturate the receptors and determine the

amount of non-specific binding of the radioligand.

Competition Binding: These wells contain the membrane preparation, the radioligand, and

varying concentrations of otenabant hydrochloride.

Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach

equilibrium.[6]

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g.,

GF/B) using a cell harvester. This separates the receptor-bound radioligand from the

unbound radioligand.[6]

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any

remaining unbound radioligand.[6]

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid

scintillation counter.

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the

total binding. The data from the competition binding wells are plotted as the percentage of

specific binding versus the logarithm of the otenabant hydrochloride concentration. The

IC₅₀ (the concentration of otenabant that inhibits 50% of the specific binding of the
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radioligand) is determined from this curve. The binding affinity (Ki) is then calculated using

the Cheng-Prusoff equation.

GTPγ[³⁵S] Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein

activation.

Methodology:

Membrane Preparation: Similar to the binding assay, membranes expressing the CB1

receptor are prepared.

Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, EDTA, NaCl, and GDP.

Assay Procedure:

In a 96-well plate, add the CB1 receptor membranes, varying concentrations of otenabant
hydrochloride, and a CB1 receptor agonist (to stimulate G-protein activation).

Initiate the reaction by adding GTPγ[³⁵S], a non-hydrolyzable analog of GTP.

Incubate the plate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration.

Measure the amount of bound GTPγ[³⁵S] by scintillation counting.

Data Analysis: The ability of otenabant to antagonize the agonist-stimulated GTPγ[³⁵S]

binding is determined. The data is analyzed to calculate the functional Ki value.

In-Vivo Rodent Food Intake and Energy Expenditure
Study
This protocol outlines a general procedure to assess the effects of otenabant on feeding

behavior and metabolism in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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